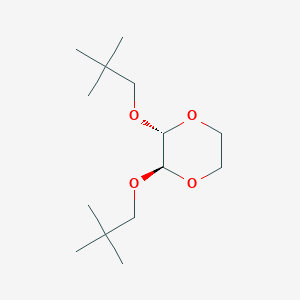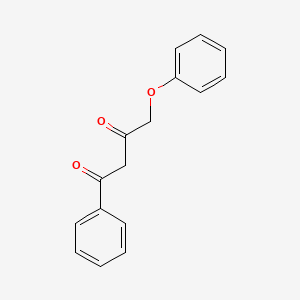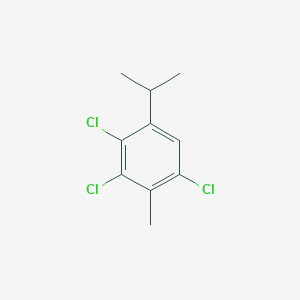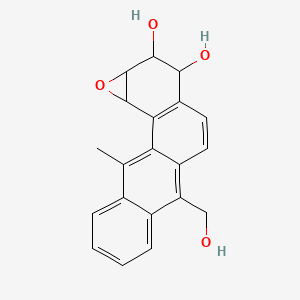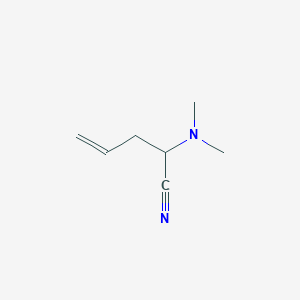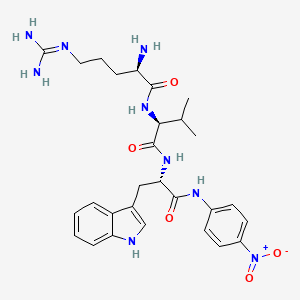
N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, which is known for its electron-withdrawing properties, and a tryptophanamide moiety, which is significant in biological systems.
准备方法
The synthesis of N5-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide involves multiple steps. One common method includes the reaction of 4-nitrophenylacetohydrazonoyl bromide with specific amino acid derivatives in the presence of triethylamine and dichloromethane . The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
化学反应分析
N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
科学研究应用
N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialized materials and as a reagent in chemical manufacturing processes
作用机制
The mechanism of action of N5-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tryptophanamide moiety can bind to proteins and enzymes, affecting their activity. These interactions can lead to changes in cellular pathways and biological processes .
相似化合物的比较
N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide can be compared to other compounds with similar structures, such as:
4-Nitrophenylchloroformate derivatives: These compounds also feature a nitrophenyl group and are known for their antimicrobial and antioxidant activities.
1,3,4-Thiadiazole derivatives: These compounds have similar biological activities and are used in antimicrobial research.
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
83329-40-2 |
|---|---|
分子式 |
C28H37N9O5 |
分子量 |
579.7 g/mol |
IUPAC 名称 |
(2R)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanamide |
InChI |
InChI=1S/C28H37N9O5/c1-16(2)24(36-25(38)21(29)7-5-13-32-28(30)31)27(40)35-23(14-17-15-33-22-8-4-3-6-20(17)22)26(39)34-18-9-11-19(12-10-18)37(41)42/h3-4,6,8-12,15-16,21,23-24,33H,5,7,13-14,29H2,1-2H3,(H,34,39)(H,35,40)(H,36,38)(H4,30,31,32)/t21-,23+,24+/m1/s1 |
InChI 键 |
ODIXCJZXNOQQFV-NHTMILBNSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



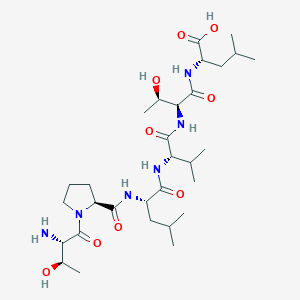
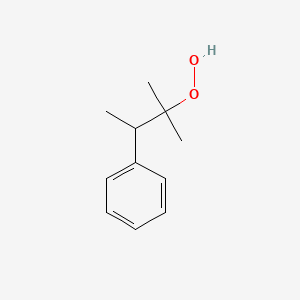
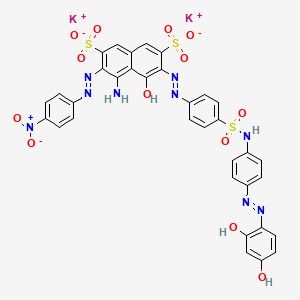
![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)
![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)
